molecular formula C11H11N B1316928 2-(But-3-en-1-yl)benzonitrile CAS No. 62170-45-0

2-(But-3-en-1-yl)benzonitrile

Cat. No. B1316928
CAS RN: 62170-45-0
M. Wt: 157.21 g/mol
InChI Key: COEKIOUOIHGYEJ-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)benzonitrile, also known as 2-butenylbenzonitrile, is a synthetic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It is a colorless liquid with a low boiling point, making it easy to work with in laboratory experiments. 2-butenylbenzonitrile has been studied for its use in various organic synthesis reactions, as well as its potential applications in the medical field.

Scientific Research Applications

  • Green Synthesis of Benzonitrile

    • Field : Green Chemistry
    • Application : Preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .
    • Method : A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The ionic liquid exhibited the multiple roles of co-solvent, catalysis and phase separation .
    • Results : When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the volume ratio of paraxylene to ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours .
  • Pyrrole Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Benzoguanamine Production

    • Field : Industrial Chemistry
    • Application : Benzonitrile is a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .
    • Method : It is prepared by ammoxidation of toluene, that is its reaction with ammonia and oxygen (or air) at 400 to 450 °C .
    • Results : The product is benzoguanamine, used in advanced coatings .
  • N-Substituted Benzamides

    • Field : Organic Chemistry
    • Application : Benzonitrile reacts with amines to afford N-substituted benzamides after hydrolysis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The product is N-substituted benzamides .
  • Diphenylmethanimine Production

    • Field : Organic Chemistry
    • Application : Benzonitrile is a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The product is diphenylmethanimine .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The product is various drugs .
  • Green Synthesis of Aromatic, Heteroaromatic and Aliphatic Nitriles

    • Field : Green Chemistry
    • Application : A novel green synthetic route was proposed with ionic liquid as the recycling agent . This route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles with excellent yields .
    • Method : When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the volume ratio of paraxylene to ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours .
    • Results : The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .
  • Benzonitrile as a Solvent

    • Field : Industrial Chemistry
    • Application : Benzonitrile is a useful solvent .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The product is a useful solvent .
  • Benzonitrile in Coordination Complexes

    • Field : Inorganic Chemistry
    • Application : Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The product is coordination complexes .

properties

IUPAC Name

2-but-3-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEKIOUOIHGYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559585
Record name 2-(But-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(But-3-en-1-yl)benzonitrile

CAS RN

62170-45-0
Record name 2-(But-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EV Panteleeva, TA Vaganova, EA Luk'yanets… - Russian journal of …, 2006 - Springer
Using cyclopropylmethyl bromide as mechanism-sensitive reagent, it was shown that the reaction of phthalonitrile radical anion with alkyl halides in liquid ammonia involves electron …
Number of citations: 14 link.springer.com
A Yada - 2010 - repository.kulib.kyoto-u.ac.jp
Cleavage of the carbon–cyano bond in nitriles followed by addition reaction of the resulting two organic fragments across unsaturated bonds by transition metal catalysis should be …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
EV Panteleeva, AS Kondrat'ev, LI Goryunov… - Russian Journal of …, 2013 - Springer
Alkylation of phthalonitrile radical anion sodium salt with terminal alkenyl bromides (4-bromobut-1-ene, 5-bromopent-1-ene, and 6-bromohex-1-ene) gave the corresponding 4-…
Number of citations: 4 link.springer.com
LTN Chuc, CS Chen, WS Lo, PC Shen, YC Hsuan… - ACS …, 2017 - ACS Publications
Long-range olefin isomerization of 2-alkenylbenzoic acid derivatives going through two to five sp 3 -carbon atoms to give (E)-alkenes was achieved with palladium(0) nanoparticles. The …
Number of citations: 19 pubs.acs.org
Y Nakao, S Ebata, A Yada, T Hiyama… - Journal of the …, 2008 - ACS Publications
A catalyst system derived from nickel and cocatalytic AlMe 2 Cl effects the intramolecular arylcyanation of alkenes. The reaction takes place in an exclusive exo-dig manner to give a …
Number of citations: 256 pubs.acs.org

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